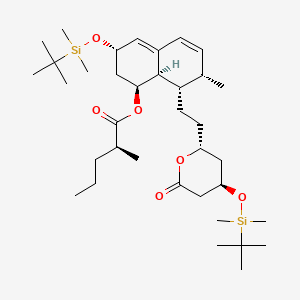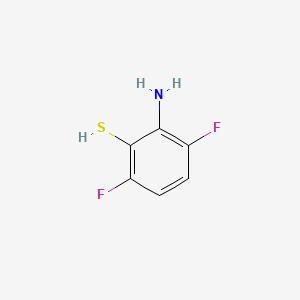
Chromonar-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromonar-d10 Hydrochloride is a synthetic compound that belongs to the class of chromone derivatives. It is a potent calcium channel blocker used primarily in the treatment of cardiovascular diseases. This compound is a labeled analogue of Chromonar Hydrochloride, which is known for its vasodilatory properties, particularly in coronary arteries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chromonar-d10 Hydrochloride involves the incorporation of deuterium atoms into the Chromonar Hydrochloride molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the chromone core structure.
Deuterium Labeling: Deuterium atoms are introduced into the molecule through specific reactions, often involving deuterated reagents.
Final Assembly: The labeled chromone derivative is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Chromonar-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while reduction may produce reduced chromone derivatives .
Wissenschaftliche Forschungsanwendungen
Chromonar-d10 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in analytical method development and validation, particularly in the study of deuterium-labeled compounds.
Biology: The compound is used to study calcium channel blocking activity and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications in cardiovascular diseases.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Wirkmechanismus
Chromonar-d10 Hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase, leading to the accumulation of cyclic adenosine monophosphate (cAMP) in cells. This results in the relaxation of smooth muscle cells in the coronary arteries, leading to vasodilation and increased blood flow. The compound also blocks calcium channels, further contributing to its vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Chromonar Hydrochloride: The non-labeled analogue with similar vasodilatory properties.
Carbocromen Hydrochloride: Another chromone derivative with similar pharmacological effects.
Cloricromene: A semi-synthetic coumarin derivative with anti-inflammatory and vasodilatory properties
Uniqueness: Chromonar-d10 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in analytical studies and as a reference standard. The deuterium atoms provide distinct mass spectrometric signatures, aiding in the precise quantification and analysis of the compound in various research applications .
Eigenschaften
IUPAC Name |
ethyl 2-[3-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H/i1D3,2D3,5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQIAZKOUOEHSA-OCNRKMBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}ethan-1-ol](/img/structure/B589810.png)


![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)

![2-Hexanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)](/img/new.no-structure.jpg)






